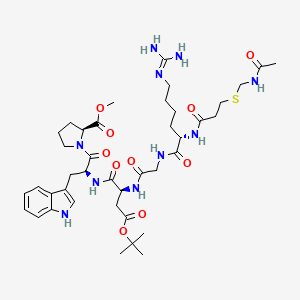
methyl ((S)-2-(2-((S)-2-(3-((acetamidomethyl)thio)propanamido)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl ((S)-2-(2-((S)-2-(3-((acetamidomethyl)thio)propanamido)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate is a useful research compound. Its molecular formula is C40H60N10O10S and its molecular weight is 873.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound methyl ((S)-2-(2-((S)-2-(3-((acetamidomethyl)thio)propanamido)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate is a complex synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound contains several functional groups, including:
- Amino acids : L-Tryptophan and L-Proline are incorporated, which are known for their roles in protein synthesis and neurotransmitter function.
- Thioether : The acetamidomethyl thio group may contribute to its biological activity by influencing the compound's interaction with biological targets.
- Guanidine : The presence of guanidine suggests potential interactions with various enzymes or receptors.
Molecular Formula
The molecular formula can be summarized as follows:
| Component | Structure/Details |
|---|---|
| Molecular Weight | To be calculated based on the structure |
| Functional Groups | Amino acids, thioether, guanidine |
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antitumor activity. For instance, compounds containing guanidine moieties have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancers .
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression. Inhibitors targeting ERK1/2 kinases are particularly promising for cancer therapy .
- Neurotransmitter Modulation : Given the presence of tryptophan, a precursor to serotonin, this compound may influence neurotransmitter levels, potentially affecting mood and cognitive functions.
Case Study 1: Antitumor Efficacy
A study investigating the antitumor effects of related compounds demonstrated that derivatives with guanidine groups exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 to 25 µM against various cancer cell lines . This suggests that the compound might possess similar or enhanced efficacy.
Case Study 2: Enzyme Targeting
Research on enzyme inhibitors has shown that compounds with structural similarities can significantly reduce the activity of critical enzymes like GSK-3β at concentrations as low as 1 µM, indicating a potential pathway for therapeutic intervention in diseases such as cancer and neurodegenerative disorders .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition capabilities of this compound. Results indicate:
- Cytotoxicity : The compound displayed cytotoxic effects against several human cancer cell lines, suggesting its potential as an anticancer agent.
- Selectivity : The selectivity index for certain cell lines was favorable, indicating lower toxicity towards normal cells compared to cancer cells.
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to confirm efficacy and safety profiles. Preliminary animal studies are expected to commence shortly to evaluate pharmacokinetics and therapeutic windows.
Properties
Molecular Formula |
C40H60N10O10S |
|---|---|
Molecular Weight |
873.0 g/mol |
IUPAC Name |
methyl (2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[3-(acetamidomethylsulfanyl)propanoylamino]-6-(diaminomethylideneamino)hexanoyl]amino]acetyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C40H60N10O10S/c1-24(51)46-23-61-18-15-32(52)47-28(13-8-9-16-43-39(41)42)35(55)45-22-33(53)48-29(20-34(54)60-40(2,3)4)36(56)49-30(19-25-21-44-27-12-7-6-11-26(25)27)37(57)50-17-10-14-31(50)38(58)59-5/h6-7,11-12,21,28-31,44H,8-10,13-20,22-23H2,1-5H3,(H,45,55)(H,46,51)(H,47,52)(H,48,53)(H,49,56)(H4,41,42,43)/t28-,29-,30-,31-/m0/s1 |
InChI Key |
LIRUAHRIKNAFBM-ORYMTKCHSA-N |
Isomeric SMILES |
CC(=O)NCSCCC(=O)N[C@@H](CCCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)OC |
Canonical SMILES |
CC(=O)NCSCCC(=O)NC(CCCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)OC(C)(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















